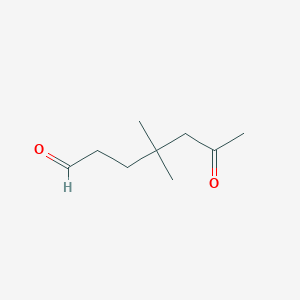
4,4-Dimethyl-6-oxoheptanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-Dimethyl-6-oxoheptanal is an organic compound with the molecular formula C9H16O2 It is a heptanal derivative characterized by the presence of a ketone group at the sixth position and two methyl groups at the fourth position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethyl-6-oxoheptanal can be achieved through several synthetic routes. One common method involves the aldol condensation of 4,4-dimethylpentanal with acetone, followed by oxidation to yield the desired product. The reaction typically requires a base catalyst such as sodium hydroxide and is carried out under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The process may also include purification steps such as distillation and recrystallization to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions: 4,4-Dimethyl-6-oxoheptanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4,4-dimethyl-6-oxoheptanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ketone group can yield 4,4-dimethyl-6-hydroxyheptanal, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ketone group is replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols, often under acidic or basic conditions.
Major Products Formed:
Oxidation: 4,4-Dimethyl-6-oxoheptanoic acid.
Reduction: 4,4-Dimethyl-6-hydroxyheptanal.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4,4-Dimethyl-6-oxoheptanal has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an intermediate in drug synthesis.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of various industrial compounds.
Wirkmechanismus
The mechanism of action of 4,4-Dimethyl-6-oxoheptanal involves its interaction with specific molecular targets and pathways. The compound’s ketone group can participate in various biochemical reactions, including enzyme-catalyzed transformations. Its unique structure allows it to interact with specific enzymes and receptors, potentially modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
4,4-Dimethyl-6-oxoheptanoic acid: A closely related compound with an additional carboxylic acid group.
6-Oxoheptanal: A simpler analog lacking the methyl groups at the fourth position.
4,4-Dimethyl-6-hydroxyheptanal: A reduced form of 4,4-Dimethyl-6-oxoheptanal.
Uniqueness: this compound is unique due to the presence of both a ketone group and two methyl groups at specific positions, which confer distinct chemical and physical properties. These structural features make it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Eigenschaften
CAS-Nummer |
919091-25-1 |
|---|---|
Molekularformel |
C9H16O2 |
Molekulargewicht |
156.22 g/mol |
IUPAC-Name |
4,4-dimethyl-6-oxoheptanal |
InChI |
InChI=1S/C9H16O2/c1-8(11)7-9(2,3)5-4-6-10/h6H,4-5,7H2,1-3H3 |
InChI-Schlüssel |
QFDZDMWDNWQUQL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CC(C)(C)CCC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















